Lipophilicity (LogP) Comparison with Non-Methylated Analog
The target compound exhibits a higher calculated lipophilicity (LogP = 2.13) compared to its direct non-methylated analog, 4-[(But-3-yn-2-yl)amino]benzoic acid (LogP = 1.82) . This 0.31 log unit increase results from the addition of the methyl substituent at the 3-position of the aromatic ring.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.13 |
| Comparator Or Baseline | 4-[(But-3-yn-2-yl)amino]benzoic acid (LogP = 1.82) |
| Quantified Difference | ΔLogP = +0.31 |
| Conditions | In silico calculation (method not specified by vendor) |
Why This Matters
Higher LogP indicates greater membrane permeability, a critical parameter for cell-based assays and in vivo studies, making the methylated compound more suitable for intracellular target engagement.
